2-[(2-chlorobenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol 2-[(2-chlorobenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol
Brand Name: Vulcanchem
CAS No.: 1396675-69-6
VCID: VC6702945
InChI: InChI=1S/C12H18ClNO3S2/c1-12(15,7-8-18-2)9-14-19(16,17)11-6-4-3-5-10(11)13/h3-6,14-15H,7-9H2,1-2H3
SMILES: CC(CCSC)(CNS(=O)(=O)C1=CC=CC=C1Cl)O
Molecular Formula: C12H18ClNO3S2
Molecular Weight: 323.85

2-[(2-chlorobenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol

CAS No.: 1396675-69-6

Cat. No.: VC6702945

Molecular Formula: C12H18ClNO3S2

Molecular Weight: 323.85

* For research use only. Not for human or veterinary use.

2-[(2-chlorobenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol - 1396675-69-6

Specification

CAS No. 1396675-69-6
Molecular Formula C12H18ClNO3S2
Molecular Weight 323.85
IUPAC Name 2-chloro-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)benzenesulfonamide
Standard InChI InChI=1S/C12H18ClNO3S2/c1-12(15,7-8-18-2)9-14-19(16,17)11-6-4-3-5-10(11)13/h3-6,14-15H,7-9H2,1-2H3
Standard InChI Key ANJNYXAUEKFHHS-UHFFFAOYSA-N
SMILES CC(CCSC)(CNS(=O)(=O)C1=CC=CC=C1Cl)O

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The IUPAC name 2-chloro-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)benzenesulfonamide encapsulates its structure, which integrates:

  • A 2-chlorobenzenesulfonamide moiety, known for its pharmacological interactions.

  • A hydroxy group at the C2 position of the butan-2-ol chain.

  • A methylsulfanyl group at the C4 position, enhancing lipophilicity and metabolic stability.

Table 1: Computed Physicochemical Properties

PropertyValue
Molecular FormulaC₁₂H₁₈ClNO₃S₂
Molecular Weight323.9 g/mol
SMILESCC(CCSC)(CNS(=O)(=O)C1=CC=CC=C1Cl)O
InChI KeyANJNYXAUEKFHHS-UHFFFAOYSA-N

The canonical SMILES string and InChI key (Table 1) provide unambiguous identifiers for database searches and computational modeling .

Synthesis and Industrial Production

Synthetic Routes

While detailed protocols are sparing in public domains, retro-synthetic analysis suggests a multi-step approach:

  • Core Formation: Reacting 2-chlorobenzenesulfonyl chloride with a secondary amine (e.g., 4-amino-2-butanol) under basic conditions to form the sulfonamide bond.

  • Functionalization: Introducing the methylsulfanyl group via nucleophilic substitution of a leaving group (e.g., bromide) using methyl mercaptan.

Process Optimization

Industrial-scale synthesis likely employs continuous flow reactors and heterogeneous catalysts to enhance yield and reduce waste, as seen in analogous sulfonamide production . For instance, the oxidation of n-butane to 2-butanol—a potential precursor—has been optimized using aluminum phosphate catalysts under mild conditions (100°C, 4 MPa) .

Reactivity and Derivative Formation

Oxidation Pathways

The C2 hydroxy group is susceptible to oxidation, forming a ketone derivative. Common agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) could mediate this transformation, yielding 2-[(2-chlorobenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-one.

Nucleophilic Substitution

The chlorine atom on the benzene ring permits aromatic substitution. For example, reaction with amines (e.g., piperazine) under Ullmann conditions could generate bis-sulfonamide analogs with enhanced solubility.

Industrial and Research Applications

Material Science

The compound’s sulfur content makes it a candidate for chelating agents in metal extraction or as a ligand in catalytic systems. Its stability under oxidative conditions could benefit polymer cross-linking processes.

Medicinal Chemistry

As a building block, it enables modular synthesis of libraries for high-throughput screening. Derivatives bearing fluorinated or nitro groups are under investigation for kinase inhibition.

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